3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Overview
Description
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is an important intermediate of pyrethroids used to prepare pesticides such as permethrin, cypermethrin, beta-cypermethrin, pentenyl cypermethrin, etc .
Synthesis Analysis
The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride has been reported in the literature. For instance, a stereoselective synthesis of cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid was reported .
Molecular Structure Analysis
The molecular formula of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is C8H9Cl3O. The IUPAC name is 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride . The molecular weight is 227.5 g/mol .
Chemical Reactions Analysis
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is known to react with 3-formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid esters .
Scientific Research Applications
Synthesis and Biological Activities
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride has been utilized in the synthesis of various compounds with biological activities. For instance, it has been used in the synthesis of pyrethroids containing a phosphonyl moiety, which exhibited considerable acaricidal activities (Lu Sheng, 2004).
Metabolic Studies and Monitoring
This compound has been labeled with carbon-14 for metabolic studies, facilitating the understanding of its behavior and transformation in biological systems (I. Nakatsuka, F. Shono, A. Yoshitake, 1977). Additionally, it has been identified as a major metabolite in the monitoring of pyrethroid exposure, indicating its significance in environmental and health studies (F. J. Arrebola et al., 1999).
Biomonitoring and Exposure Analysis
The compound plays a role in biomonitoring studies. For example, its presence in urine samples indicates exposure to synthetic pyrethroids, crucial for assessing environmental and occupational health risks (B. Wielgomas, Marta Piskunowicz, 2013).
Analytical Methods Development
Development of analytical methods to detect and quantify this compound and its metabolites in biological samples is another key area of research. Such methods are essential for toxicological studies and monitoring human exposure to pyrethroids (S. E. Baker, A. Olsson, D. Barr, 2004).
Chemical Synthesis and Structural Studies
Research has also focused on the chemical synthesis of this compound and its derivatives, exploring various synthetic routes and applications in creating different chemical structures (V. N. Kost et al., 1963). This includes studies on the geometrical and optical isomers of its esters, which are more active as insecticides compared to other compounds (P. E. Burt et al., 1974).
properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLAOFANYRDCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1028027 | |
Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | |
CAS RN |
52314-67-7 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52314-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Permethric chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052314677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.